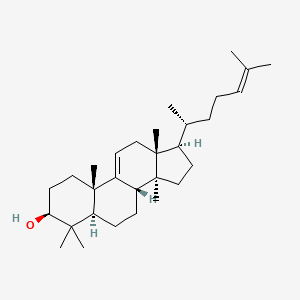
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 1-bromo-6-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 1-bromo-6-phenyl- is a compound belonging to the class of triazolobenzodiazepines. This compound is structurally related to other benzodiazepines and is known for its high potency and short to intermediate duration of action . It has been identified in various forms such as tablets, capsules, powders, and solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 1-bromo-6-phenyl- typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-amino-5-bromobenzophenone with hydrazine to form the corresponding hydrazone, which is then cyclized with triethyl orthoformate to yield the triazolobenzodiazepine core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods with appropriate optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 1-bromo-6-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can yield dehalogenated products.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Dehalogenated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 1-bromo-6-phenyl- has several scientific research applications:
Mechanism of Action
The compound exerts its effects by binding to the benzodiazepine site of GABA A receptors. This binding enhances the effect of the neurotransmitter GABA, leading to increased neuronal inhibition. The effects can be reversed by the administration of the benzodiazepine receptor antagonist flumazenil . The compound is metabolized by cytochrome P450 enzymes, including CYP2B6, CYP2C19, and CYP3A4 .
Comparison with Similar Compounds
4H-(1,2,4)Triazolo(4,3-a)(1,4)benzodiazepine, 1-bromo-6-phenyl- is structurally related to other triazolobenzodiazepines such as alprazolam and bromazolam . Compared to these compounds, it has a similar binding affinity to GABA A receptors but differs in its substitution pattern, which can affect its pharmacokinetic properties and potency .
List of Similar Compounds
- Alprazolam
- Bromazolam
- Diazepam
- Midazolam
Properties
CAS No. |
71368-69-9 |
|---|---|
Molecular Formula |
C16H11BrN4 |
Molecular Weight |
339.19 g/mol |
IUPAC Name |
1-bromo-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine |
InChI |
InChI=1S/C16H11BrN4/c17-16-20-19-14-10-18-15(11-6-2-1-3-7-11)12-8-4-5-9-13(12)21(14)16/h1-9H,10H2 |
InChI Key |
LMBBKKPWAXMKIE-UHFFFAOYSA-N |
SMILES |
C1C2=NN=C(N2C3=CC=CC=C3C(=N1)C4=CC=CC=C4)Br |
Canonical SMILES |
C1C2=NN=C(N2C3=CC=CC=C3C(=N1)C4=CC=CC=C4)Br |
| 71368-69-9 | |
Synonyms |
U 51477 U-51477 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


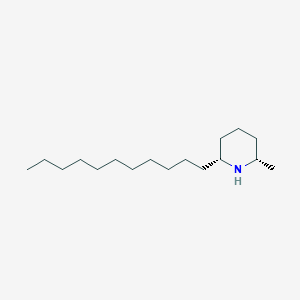
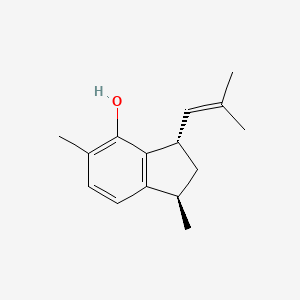
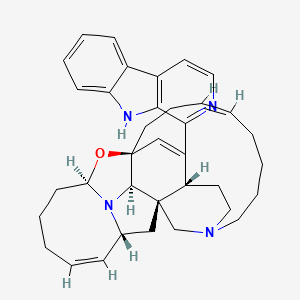

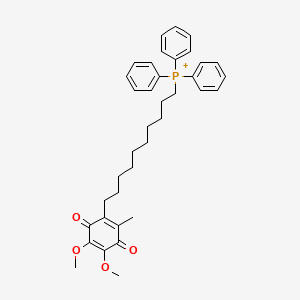
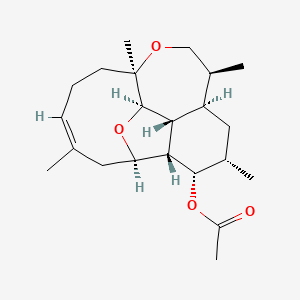
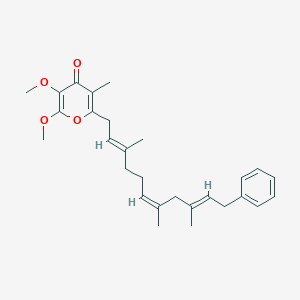

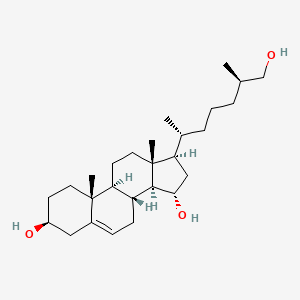
![6-[[4,4,6a,6b,11,11,14b-Heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1252192.png)

![[(1R,2R,3S,7R,9R,10R,12R)-3-Hydroxy-2-(hydroxymethyl)-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate](/img/structure/B1252194.png)
![(1S,4Z,8Z,12R,13S)-12-hydroxy-4,8,12-trimethyl-16-methylidene-14-oxabicyclo[11.3.1]heptadeca-4,8-dien-15-one](/img/structure/B1252196.png)
